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molecular formula C6H9NS2 B8615758 2-(Isopropylthio)thiazole

2-(Isopropylthio)thiazole

Cat. No. B8615758
M. Wt: 159.3 g/mol
InChI Key: WMELFFWTDGIZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410128B2

Procedure details

To a solution of thiazole-2-thiol (300 mg, 2.56 mmol), isopropanol (154 mg, 2.56 mmol) and triphenylphosphine (671.5 mg, 2.56 mmol) in THF (5 mL) was added DEAD (445.8 mg, 2.56 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 3 hours. Reaction was completed according to t.l.c. The reaction mixture was allowed to stir over the weekend then concentrated and the residue was subjected to flash column chromatography using 10% ethyl acetate/hexane as solvent to give a colorless oil (260 mg, 64% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
671.5 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
445.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[SH:6].[CH:7](O)([CH3:9])[CH3:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[CH:7]([S:6][C:2]1[S:1][CH:5]=[CH:4][N:3]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
S1C(=NC=C1)S
Name
Quantity
154 mg
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
671.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
DEAD
Quantity
445.8 mg
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
to stir over the weekend
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)SC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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